![molecular formula C20H25ClN2O B14015699 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride CAS No. 23226-16-6](/img/structure/B14015699.png)
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is a chemical compound with a complex structure that includes an indole core, a dimethylamino group, and a propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride typically involves multiple steps. One common method involves the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate, followed by dehydration to yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as a carboxyl-activating agent, facilitating the formation of amide bonds by creating an activated ester leaving group. This process involves the formation of a tetrahedral intermediate, which collapses to release a urea byproduct and form the desired amide .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): This compound is similar in structure and function, commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct removal properties.
Uniqueness
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in various fields. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
23226-16-6 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(14-9-15-21(2)3)17-12-7-8-13-18(17)22(19(20)23)16-10-5-4-6-11-16;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
Clé InChI |
GKPVTQYKOFCJIL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


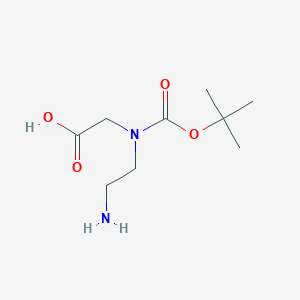
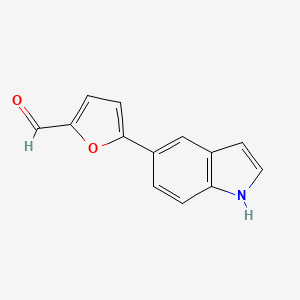
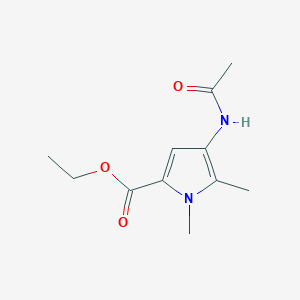

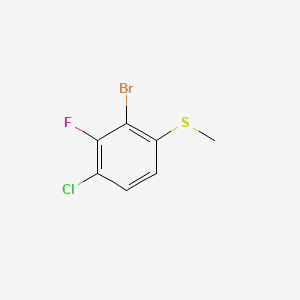
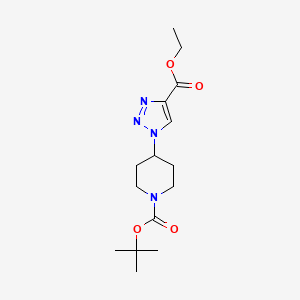
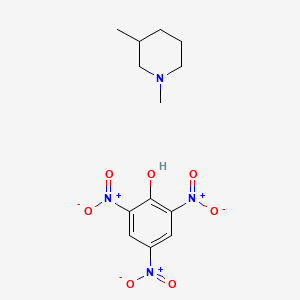
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
